1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-

Description

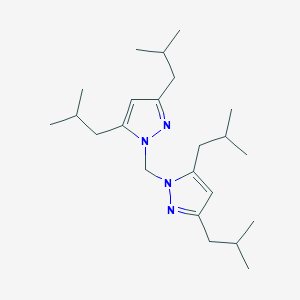

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with 3,5-bis(2-methylpropyl) groups.

Properties

CAS No. |

662149-53-3 |

|---|---|

Molecular Formula |

C23H40N4 |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

1-[[3,5-bis(2-methylpropyl)pyrazol-1-yl]methyl]-3,5-bis(2-methylpropyl)pyrazole |

InChI |

InChI=1S/C23H40N4/c1-16(2)9-20-13-22(11-18(5)6)26(24-20)15-27-23(12-19(7)8)14-21(25-27)10-17(3)4/h13-14,16-19H,9-12,15H2,1-8H3 |

InChI Key |

MYHFGNKRCRWKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=NN1CN2C(=CC(=N2)CC(C)C)CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] can be achieved through various synthetic routes. One common method involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . This reaction typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Functionalization at the Methylene Bridge

The methylene group bridging the pyrazole rings is reactive and can undergo:

-

Oxidation : Conversion to a ketone or carbonyl group under strong oxidizing agents (e.g., KMnO₄) .

-

Alkylation/acylation : Substitution reactions with alkyl halides or acyl chlorides under basic conditions .

Reactivity of Pyrazole Rings

-

Electrophilic substitution : Substitution at the 3- or 5-positions of the pyrazole rings is possible, though steric hindrance from bulky 2-methylpropyl groups may limit reactivity .

-

Coordination chemistry : Nitrogen atoms in the pyrazole rings can act as ligands for metal ions, enabling complexation reactions .

Key Transformations

Structural Stability and Reactivity

The compound’s stability is influenced by:

Scientific Research Applications

Scientific Research Applications of 1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-]

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with 3,5-bis(2-methylpropyl) groups.

Applications

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] has a wide range of scientific research applications:

- Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds.

- Biology Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

- Industry Utilized in the production of specialty chemicals and materials.

Chemical Reactions

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] undergoes various chemical reactions:

- Oxidation The compound can be oxidized using common oxidizing agents. Reagents like potassium permanganate or chromium trioxide can be used. Oxidation may yield pyrazole carboxylic acids.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride. Reagents like lithium aluminum hydride or sodium borohydride can be used. Reduction may produce pyrazole alcohols.

- Substitution The compound can undergo substitution reactions, particularly at the nitrogen atoms or the substituent groups. Reagents like alkyl halides or acyl chlorides under basic or acidic conditions can be used.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: A similar compound with different substituents.

1-ethylpyrazole-4-carbaldehyde: Another pyrazole derivative synthesized through the Vilsmeier reaction.

Uniqueness

1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is unique due to its specific substitution pattern and the presence of a methylene bridge connecting two pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-] (CAS No. 662149-53-3) is a complex organic compound belonging to the pyrazole family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula: C23H40N4

- Molecular Weight: 372.6 g/mol

- IUPAC Name: 1-[[3,5-bis(2-methylpropyl)pyrazol-1-yl]methyl]-3,5-bis(2-methylpropyl)pyrazole

- InChI Key: MYHFGNKRCRWKNZ-UHFFFAOYSA-N

The compound features two pyrazole rings connected by a methylene bridge and is substituted with 3,5-bis(2-methylpropyl) groups. This unique structure contributes to its distinct biological activities.

The biological activity of 1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-] is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

- Enzyme Inhibition: It can inhibit various enzymes involved in critical metabolic pathways.

- Receptor Modulation: The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. The specific compound under consideration has shown promising results against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of pyrazole derivatives on cancer cell lines. For instance:

- In a study evaluating the effects on human cancer cell lines (K562, MV4-11, MCF-7), compounds similar to 1H-Pyrazole demonstrated significant inhibition of cell proliferation. The mechanism involved induction of apoptosis through activation of caspase pathways and reduction of proliferating cell nuclear antigen (PCNA) expression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10 | Induction of apoptosis via caspase activation |

| MV4-11 | 8 | Inhibition of PCNA expression |

| MCF-7 | 12 | Modulation of apoptotic pathways |

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with bulky substituents at specific positions showed varying degrees of activity. Notably, those with polar substituents exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that treatment with pyrazole derivatives led to significant changes in the expression levels of proteins involved in apoptosis and cell cycle regulation. This study highlighted the potential for these compounds to serve as lead structures in developing new anticancer therapies .

Q & A

Basic: What synthetic methodologies are employed to prepare 1H-pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-, and how are reaction conditions optimized?

Answer:

The synthesis typically involves N-alkylation or cross-coupling reactions to introduce substituents onto the pyrazole core. A common approach is the use of ionic liquids (e.g., [BMIM][BF₄]) as green solvents, which enhance reaction efficiency and selectivity by stabilizing intermediates . For methylenebis-linked pyrazoles, bis-alkylation of pyrazole precursors with methylene donors (e.g., CH₂Cl₂ or formaldehyde derivatives) under basic conditions is employed. Optimization includes:

- Temperature control (e.g., 80–100°C for 4–6 hours) to balance reactivity and side reactions.

- Catalyst screening (e.g., K₂CO₃ or Cs₂CO₃) to improve yields.

- Solvent selection (e.g., DMF or ionic liquids) to enhance solubility of bulky substituents.

Characterization via ¹H/¹³C NMR and mass spectrometry confirms regioselectivity and linkage formation .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Answer:

Key techniques include:

- X-ray crystallography (using SHELXL for refinement) to resolve the methylenebis linkage and substituent stereochemistry .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to assign peaks for the pyrazole rings and tert-butyl groups. For example, the methylene bridge proton appears as a singlet near δ 4.5–5.0 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for applications in high-temperature catalysis .

Advanced: What role does this compound play in transition-metal catalysis, and how is its efficacy evaluated?

Answer:

The compound acts as a bulky bis-phosphine ligand analog , facilitating steric and electronic tuning in cross-coupling reactions (e.g., Suzuki-Miyaura). Methodological steps include:

- Ligand screening with Pd(0)/Pd(II) precursors to optimize catalytic activity.

- Kinetic studies (e.g., turnover frequency calculations) to compare with established ligands like BippyPhos .

- X-ray absorption spectroscopy (XAS) to analyze metal-ligand coordination geometry.

- Computational modeling (DFT) to predict electronic contributions (e.g., %VBur parameters) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges include:

- Disorder in tert-butyl groups , resolved using SHELXL’s PART/SUMP commands to model partial occupancy .

- Twinned crystals , managed via the Hooft parameter in SHELXE for accurate intensity integration .

- Weak diffraction due to flexible methylenebis linkage, mitigated by cryocooling (100 K) and high-flux synchrotron sources.

Advanced: How is this compound utilized in pharmacological target validation, and what assays are critical?

Answer:

As a GPCR modulator (e.g., GPR52 agonist analog), methodological steps include:

- Radioligand binding assays to measure affinity (Kd) using tritiated analogs.

- cAMP accumulation assays to assess functional activity in HEK293 cells .

- Cryo-EM (e.g., GPR21 studies) to map ligand-receptor interactions at near-atomic resolution .

- Metabolic stability tests (e.g., liver microsome assays) to evaluate pharmacokinetic profiles.

Advanced: How do computational approaches enhance the design of derivatives with improved properties?

Answer:

- Molecular dynamics (MD) simulations predict conformational flexibility of the methylenebis linkage in solvent environments.

- Free-energy perturbation (FEP) guides substituent modifications for enhanced binding affinity .

- QSPR models correlate tert-butyl group bulkiness with catalytic activity in ligand design .

Advanced: How are contradictions in spectroscopic data resolved across studies?

Answer:

Discrepancies (e.g., NMR shift variations) are addressed via:

- Standardized solvent/reference protocols (e.g., CDCl₃ vs. DMSO-d₆).

- 2D NMR (COSY, NOESY) to confirm peak assignments.

- Cross-validation with X-ray data to resolve regiochemical ambiguities .

Advanced: What strategies are employed to study its reactivity in photochemical or electrochemical applications?

Answer:

- Cyclic voltammetry (CV) to measure redox potentials of the pyrazole rings.

- Time-resolved spectroscopy (e.g., transient absorption) to track excited-state dynamics.

- Electron paramagnetic resonance (EPR) to identify radical intermediates in photocatalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.